molecular formula C14H11FN4O2S2 B11349718 5-(3-fluoro-4-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11349718
M. Wt: 350.4 g/mol
InChI Key: JPBMIDJIJXVWMA-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of fluorinated aromatic rings, thiadiazole, and oxazole moieties, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-fluoro-4-methylphenyl derivatives and 1,3,4-thiadiazole derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoro-4-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols; often in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

5-(3-fluoro-4-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and sulfur atoms in the structure can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methylphenyl derivatives: Compounds with similar aromatic ring structures but different functional groups.

    1,3,4-thiadiazole derivatives: Compounds containing the thiadiazole moiety with varying substituents.

    Oxazole derivatives: Compounds featuring the oxazole ring with different side chains.

Uniqueness

The uniqueness of 5-(3-fluoro-4-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide lies in its combination of fluorinated aromatic rings, thiadiazole, and oxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H11FN4O2S2

Molecular Weight

350.4 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H11FN4O2S2/c1-7-3-4-8(5-9(7)15)11-6-10(19-21-11)12(20)16-13-17-18-14(22-2)23-13/h3-6H,1-2H3,(H,16,17,20)

InChI Key

JPBMIDJIJXVWMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SC)F

Origin of Product

United States

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